N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide
Description
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a cyclohexyl group, and a pyrazole moiety
Properties
IUPAC Name |
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-11-8-17-21(9-11)10-14(22)18-12(2)16-19-15(20-23-16)13-6-4-3-5-7-13/h8-9,12-13H,3-7,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEDNLFCOJYBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)NC(C)C2=NC(=NO2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a base such as potassium carbonate (K₂CO₃).
Formation of the pyrazole moiety: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Coupling of the pyrazole and oxadiazole fragments: This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Hydrazide derivatives.
Substitution: Various substituted pyrazole and oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Compounds containing the 1,2,4-oxadiazole ring have shown promise as antimicrobial, anti-inflammatory, and anticancer agents . The presence of the pyrazole ring further enhances its potential as a bioactive molecule.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide is not fully elucidated but is believed to involve interactions with various molecular targets. The oxadiazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in a similar manner. The pyrazole ring is known to interact with various biological targets, including kinases and receptors, which could contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are known for their diverse pharmacological properties.
Uniqueness
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(4-methylpyrazol-1-yl)acetamide is unique due to the combination of the oxadiazole and pyrazole rings, along with the cyclohexyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
